{6-Methoxyspiro[3.3]heptan-2-yl}methanol
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry
Spirocyclic compounds, characterized by two rings sharing a single common atom, are gaining prominence in contemporary organic chemistry and drug discovery. nih.govmdpi.com Their unique three-dimensional structures offer a distinct advantage over traditional flat, aromatic systems. This spatial arrangement allows for more precise interactions with biological targets, potentially leading to increased efficacy and selectivity of drug candidates. nih.gov The inherent rigidity of spirocyclic frameworks helps in pre-organizing functional groups for optimal binding, a crucial factor in rational drug design. nih.gov
The incorporation of spirocyclic motifs can significantly improve the physicochemical properties of molecules, such as solubility and metabolic stability. rsc.org These attributes are critical for the successful development of new therapeutic agents. Consequently, spirocycles are increasingly utilized as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. rsc.orgresearchgate.net They serve as non-classical, three-dimensional replacements for common planar rings found in many existing drugs. rsc.org
The Spiro[3.3]heptane Core: Unique Structural Attributes and Conformational Rigidity
The spiro[3.3]heptane scaffold, consisting of two fused cyclobutane (B1203170) rings, possesses a highly rigid and compact structure. wikipedia.org This rigidity is a key feature that medicinal chemists leverage to design molecules with well-defined shapes, which can lead to improved binding affinity and selectivity for their biological targets. researchgate.net The defined geometry of the spiro[3.3]heptane core allows for the precise positioning of substituents in three-dimensional space, facilitating the exploration of chemical space in drug discovery programs. researchgate.net
Recent studies have highlighted the use of spiro[3.3]heptane as a saturated, non-planar bioisostere for the phenyl group, a ubiquitous component in many pharmaceuticals. chemrxiv.orgresearchgate.net This substitution can lead to improved properties such as decreased lipophilicity and enhanced metabolic stability, while maintaining or even improving biological activity. chemrxiv.org The non-collinear arrangement of exit vectors in disubstituted spiro[3.3]heptanes offers a different spatial orientation for substituents compared to the linear arrangement in para-substituted phenyl rings, providing a novel way to probe receptor binding pockets. chemrxiv.org
Table 1: Comparison of Structural Scaffolds
| Feature | Phenyl Ring | Spiro[3.3]heptane |
|---|---|---|
| Planarity | Planar | Non-planar |
| Rigidity | High | High |
| Exit Vector Geometry (para-substituted) | Collinear | Non-collinear |
Overview of {6-Methoxyspiro[3.3]heptan-2-yl}methanol as a Research Target and Building Block
While direct research on this compound is limited, its potential as a valuable building block in medicinal chemistry can be inferred from the extensive research on functionalized spiro[3.3]heptane derivatives. researchgate.netnih.govchemrxiv.org The methoxy (B1213986) (-OCH3) and hydroxymethyl (-CH2OH) groups are common functionalities in drug molecules, often contributing to improved solubility and providing points for further chemical modification. nih.govspringernature.com
The presence of a methoxy group can influence the electronic properties and metabolic stability of a molecule. The hydroxymethyl group offers a handle for derivatization, allowing for the attachment of other molecular fragments to explore structure-activity relationships. The combination of these functional groups on the rigid spiro[3.3]heptane scaffold makes this compound a potentially versatile intermediate for the synthesis of novel and complex molecules with potential therapeutic applications.
The development of synthetic routes to functionalized spiro[3.3]heptanes, such as those bearing amino, carboxylic acid, and alcohol groups, has been a significant focus in recent years. chemrxiv.orgnih.gov These efforts are driven by the need for novel, three-dimensional building blocks for drug discovery pipelines. As the toolbox of available spiro[3.3]heptane derivatives expands, the exploration of compounds like this compound in lead optimization campaigns is anticipated to increase.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Spiro[3.3]heptane |
| 2,6-Diazaspiro[3.3]heptane |
| 6-amino-2-azaspiro[3.3]heptane |
| 6,6-difluorospiro[3.3]heptane |
Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(2-methoxyspiro[3.3]heptan-6-yl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-8-4-9(5-8)2-7(3-9)6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
DRUVBRFXSIQEQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CC(C2)CO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Methoxyspiro 3.3 Heptan 2 Yl Methanol
Retrosynthetic Analysis of the Spiro[3.3]heptane Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in designing a logical synthetic route. For the spiro[3.3]heptane core, the analysis focuses on strategic bond disconnections that simplify the bicyclic system into more manageable carbocyclic precursors.
Key Disconnections for Spiro[3.3]heptane Formation
The primary goal in the retrosynthesis of the spiro[3.3]heptane skeleton is the simplification of its defining feature: the two cyclobutane (B1203170) rings sharing a single carbon atom. Key strategies involve disconnections that break down the spirocycle into monocyclic or acyclic precursors.
Common approaches for forming the spiro[3.3]heptane core include:
[2+2] Cycloaddition: This is a powerful method where a ketene (B1206846) or keteniminium species reacts with a methylenecyclobutane (B73084). nih.gov This disconnection simplifies the target to an alkene and a ketene precursor.
Pinacol-type Rearrangements: An acid-mediated semipinacol rearrangement of 1-cyclopropylcyclobutanols or 1-bicyclobutylcyclopropanol intermediates can yield the spiro[3.3]heptan-1-one motif. nih.gov This approach disconnects the spirocyclic ketone to a precursor alcohol.
Double Substitution Reactions: A di-electrophile can react with a di-nucleophile, such as the reaction between pentaerythritol (B129877) tetrabromide (a tetra-electrophile) and diethyl malonate (a bis-nucleophile), to form the spirocyclic core. diva-portal.org
These disconnections are summarized in the following table:
| Disconnection Strategy | Precursor Structures | Target Intermediate |
| [2+2] Cycloaddition | Methylenecyclobutane + Ketene | Spiro[3.3]heptanone |
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol | Spiro[3.3]heptanone |
| Double Malonate Alkylation | Pentaerythritol-derived dielectrophile + Malonate ester | Spiro[3.3]heptane dicarboxylate |
Stereochemical Control in Core Construction
Achieving stereochemical control is crucial when synthesizing substituted spiro[3.3]heptanes, as the molecule's three-dimensional structure is key to its biological activity. researchgate.net The rigidity of the spiro[3.3]heptane scaffold makes it an attractive isostere for cyclohexane (B81311) or phenyl rings in drug design. researchgate.netacs.orgchemrxiv.org
Several strategies are employed to control the stereochemistry during the synthesis:
Chiral Auxiliaries: The use of chiral auxiliaries in reactions like the Strecker reaction can install a desired stereocenter. For instance, (R)-α-phenylglycinol and Ellman's sulfinamide have been successfully used to obtain enantiopure derivatives of spiro[3.3]heptane amino acids. nih.gov The adducts formed with Ellman's sulfinamide were found to be more stable, allowing for efficient chromatographic separation of stereoisomers. nih.gov
Substrate-Controlled Reactions: The inherent stereochemistry of a substrate can direct the outcome of a reaction. In strain-relocating semipinacol rearrangements, starting with an optically active substituted cyclopropanone (B1606653) equivalent can lead to the formation of optically active 3-substituted spiro[3.3]heptan-1-ones with complete regio- and stereospecificity. nih.gov
Chiral Catalysis: Asymmetric catalysis, such as the use of chiral dirhodium tetracarboxylate catalysts in cyclopropanation reactions, can achieve high levels of enantioselectivity and diastereoselectivity in the formation of spirocyclic systems. acs.org
Approaches to Spiro[3.3]heptane Skeleton Assembly
The assembly of the spiro[3.3]heptane skeleton is a significant challenge due to the inherent strain in the two four-membered rings. Various synthetic methodologies have been developed to overcome this, with cycloaddition reactions being particularly prominent.
[2+2] Cycloaddition Reactions in Spiro[3.3]heptane Synthesis
The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components, is a cornerstone in the synthesis of cyclobutanes and, by extension, spiro[3.3]heptanes. acs.org This approach typically involves the reaction of an alkene with a ketene or a photochemically excited alkene.
Dichloroketene (B1203229), generated in situ, is a highly reactive ketene that readily undergoes [2+2] cycloaddition with olefins. This reaction is a key step in building the second cyclobutane ring onto a pre-existing methylenecyclobutane derivative to form a dichlorinated spiro[3.3]heptanone intermediate. diva-portal.orgnih.gov
Dichloroketene can be prepared through two primary methods:
Dehydrohalogenation: Using triethylamine (B128534) to dehydrohalogenate dichloroacetyl chloride. diva-portal.org
Dehalogenation: Using activated zinc (as a zinc-copper couple) to dehalogenate trichloroacetyl chloride. diva-portal.org
The resulting dichlorospiro[3.3]heptanone can then undergo reductive dechlorination to yield the desired spiro[3.3]heptanone. nih.gov While effective, these multi-step syntheses using [2+2] cycloadditions can sometimes result in low to moderate yields and require chromatographic purification. diva-portal.org
Table of Dichloroketene Generation Methods
| Method | Reagents | Description |
|---|---|---|
| Dehydrohalogenation | Dichloroacetyl chloride, Triethylamine | Elimination of HCl to form dichloroketene. |
Beyond ketene cycloadditions, photochemical and thermal [2+2] cycloadditions offer alternative routes to the spiro[3.3]heptane core. Photochemical [2+2] cycloadditions involve the excitation of an alkene to its triplet state, which then reacts with another ground-state alkene. acs.org
Recent advances have utilized visible-light triplet photosensitization to promote intermolecular crossed [2+2] cycloadditions. researchgate.net For example, the reaction of exocyclic arylidene cyclobutanes with electron-deficient alkenes can be achieved under mild conditions using an Iridium(III) photosensitizer and blue light irradiation. researchgate.net This provides access to a range of polysubstituted spiro[3.3]heptane motifs. researchgate.net These photocatalytic methods are advantageous as they often proceed under mild conditions, but controlling the selectivity of intermolecular reactions can be challenging. researchgate.net
Rearrangement-Based Syntheses (e.g., Semipinacol Rearrangements)
Rearrangement reactions provide a powerful tool for accessing the strained spiro[3.3]heptane framework. A notable example is the "strain-relocating" semipinacol rearrangement, which has been effectively used to synthesize spiro[3.3]heptan-1-ones, key precursors to the target alcohol. nih.govnih.gov
This strategy involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The initial nucleophilic addition results in a 1-bicyclobutylcyclopropanol intermediate. nih.gov In the presence of an acid such as methanesulfonic acid (MsOH) or aluminum trichloride (B1173362) (AlCl₃), this intermediate undergoes a highly efficient semipinacol rearrangement. nih.gov The driving force for this reaction is the release of ring strain, which facilitates the expansion of a cyclopropane (B1198618) ring into a cyclobutanone (B123998).
The proposed mechanism suggests an initial protonation of the bicyclobutyl group, leading to a cyclopropylcarbinyl cation that rearranges via a nih.govnih.gov-shift to form the spiro[3.3]heptan-1-one core. nih.govresearchgate.net A significant advantage of this methodology is its regio- and stereospecificity when using substituted starting materials, allowing for the creation of optically active spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net The resulting ketone at the C-2 position can then be reduced to the desired hydroxymethyl group.
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | 1-Sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes | nih.gov |
| Key Intermediate | 1-Bicyclobutylcyclopropanol | nih.gov |
| Reaction Type | Acid-catalyzed semipinacol rearrangement | nih.gov |
| Product | Substituted spiro[3.3]heptan-1-one | nih.govnih.gov |
| Key Advantage | High regio- and stereospecificity, enabling access to optically active products | nih.govresearchgate.net |
Double Substitution and Cyclization Reactions
The construction of the spiro[3.3]heptane core can also be achieved through double substitution and cyclization reactions. This approach typically involves the reaction of a 1,1-dinucleophile with a 1,3-dielectrophile to form one of the cyclobutane rings onto a pre-existing one.
A common strategy employs a cyclobutane derivative bearing two electrophilic centers, such as 1,1-bis(bromomethyl)cyclobutane. This dielectrophile can react with a dinucleophile like diethyl malonate in the presence of a base. The subsequent intramolecular cyclization forms the second cyclobutane ring, yielding a spiro[3.3]heptane-2,6-dicarboxylate. This dicarboxylate can then be further manipulated to introduce the required methoxy (B1213986) and hydroxymethyl functionalities. This multi-step synthesis route can offer higher yields and may not require chromatographic purification at every stage.
Ring Expansion/Contraction Methodologies
Ring expansion and contraction strategies offer another avenue to the spiro[3.3]heptane skeleton. These methods often leverage the release of ring strain to drive the formation of the stable four-membered rings of the spiro-system.
One prominent example is the Meinwald oxirane rearrangement. nih.gov This method can be used to construct a 1,6-disubstituted spiro[3.3]heptane core from an 8-oxadispiro[2.0.3.1]octane derivative. nih.gov The starting oxirane is synthesized from a cyclobutanone precursor via olefination to introduce a cyclopropylidene fragment, followed by epoxidation. nih.gov Upon treatment with a Lewis acid, the oxirane rearranges, expanding the cyclopropyl (B3062369) ring to form the second cyclobutane ring of the spiro[3.3]heptane system. nih.govresearchgate.net While theoretically two products could form, the expansion of the cyclopropyl ring is generally favored. nih.gov
Another approach involves the [2+2] cycloaddition of dichloroketene to a methylene (B1212753) cyclobutane derivative. nih.gov The resulting dichlorinated spiro[3.3]heptanone can then undergo reductive dechlorination to yield the core structure, which can be further functionalized. nih.gov
Introduction and Stereocontrol of Functional Groups on the Spiro[3.3]heptane Core
Strategies for Regioselective Methoxylation at C-6 of Spiro[3.3]heptane
The regioselective introduction of a methoxy group at the C-6 position of the spiro[3.3]heptane core is typically achieved by starting with a pre-functionalized cyclobutane precursor. Direct C-H functionalization on an unsubstituted spiro[3.3]heptane is challenging due to the presence of multiple chemically similar C-H bonds.
A more controlled approach begins with a substituted cyclobutane, such as 3-methoxycyclobutanone. This ketone can be converted into a methylene cyclobutane via a Wittig reaction. Subsequent [2+2] cycloaddition with an appropriate ketene, followed by necessary transformations, would build the second cyclobutane ring, resulting in a 6-methoxyspiro[3.3]heptane derivative. A scalable route to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane has been reported, which serves as a versatile platform for further functionalization. rsc.org
Stereoselective Introduction of the Hydroxymethyl Moiety at C-2 of Spiro[3.3]heptane
Achieving stereocontrol in the introduction of the hydroxymethyl group at the C-2 position is critical for synthesizing enantiomerically pure {6-Methoxyspiro[3.3]heptan-2-yl}methanol. The stereochemistry is often established early in the synthesis, using a chiral starting material or a chiral auxiliary-guided reaction.
A divergent synthetic approach has been reported starting from a common precursor like an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov In this case, the chirality is embedded in the initial building block. The subsequent steps to form the spiro[3.3]heptane core, such as cycloaddition or rearrangement, are designed to preserve this initial stereocenter.
Alternatively, a prochiral spiro[3.3]heptan-2-one can be reduced to the corresponding alcohol using stereoselective reducing agents or biocatalysis. The use of ketoreductase enzymes, for instance, can provide access to specific stereoisomers of the resulting alcohol with high enantiomeric excess. researchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com Once the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com
In the context of spiro[3.3]heptane synthesis, chiral auxiliaries like Evans' oxazolidinones, camphor-derived auxiliaries, or pseudoephedrine can be employed. For example, a carboxylic acid derivative of spiro[3.3]heptane could be coupled to a chiral auxiliary. The auxiliary would then sterically shield one face of the molecule, directing the diastereoselective reduction of a nearby ketone or the alkylation of an enolate to introduce the hydroxymethyl precursor.
A specific example involves the use of Ellman's sulfinamide as a chiral auxiliary in a modified Strecker reaction on a spirocyclic ketone. nih.gov Although this particular reaction introduces an amino group, the principle of using a chiral auxiliary to control the facial selectivity of a nucleophilic addition to a ketone is directly applicable. The resulting diastereomers can often be separated chromatographically, allowing for the isolation of a single stereoisomer. nih.gov Catalytic approaches, such as asymmetric hydrogenation or transfer hydrogenation of a spiro[3.3]hepten-2-yl)methanol precursor using a chiral rhodium or ruthenium catalyst, also represent a viable strategy for establishing the stereocenter. nih.gov
| Chiral Auxiliary Type | Example | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones | Evans' Auxiliaries | Stereoselective aldol (B89426) reactions, alkylations, and reductions | |
| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of amides | |
| Sulfinamides | Ellman's Auxiliary | Asymmetric synthesis of amines from imines | nih.gov |
| Terpene-derived | Camphorsultam | Wide variety of asymmetric transformations due to its rigid structure |
Enzymatic Approaches for Asymmetric Synthesis of Spiro[3.3]heptane Derivatives
The synthesis of enantiomerically pure spiro[3.3]heptane derivatives is of significant interest due to the prevalence of chiral spirocyclic motifs in biologically active compounds. Enzymatic methods have emerged as powerful tools for achieving high enantioselectivity under mild reaction conditions. Lipases and esterases are the most commonly employed enzymes for the asymmetric synthesis and kinetic resolution of spiro[3.3]heptane derivatives.
One notable approach involves the use of pig liver esterase (PLE) for the asymmetric hydrolysis of prochiral 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. This enzymatic transformation yields the chiral diacetate, 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane, with moderate optical purity. The regioselectivity and enantioselectivity of the PLE-catalyzed hydrolysis can be influenced by reaction conditions such as temperature.
Lipases have also been successfully utilized in the kinetic resolution of racemic spiro[3.3]heptane derivatives. The lipase-catalyzed enantioselective esterification of racemic diols of spiro compounds with axial chirality in organic solvents like isopropyl ether is an effective strategy. This method allows for the separation of enantiomers, providing access to optically active spiro[3.3]heptane building blocks. For instance, the lipase-catalyzed asymmetric esterification of 2,2,6,6-tetrakis(hydroxymethyl)spiro[3.3]heptane has been shown to regiospecifically produce 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality.
The effectiveness of various lipases in kinetic resolutions can vary, and screening different enzymes is often necessary to achieve optimal results. For example, in the resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol, a compound with a similar spirocyclic core, Pseudomonas lipase (B570770) was found to be highly effective in catalyzing the acetylation, leading to high enantioselectivity.
These enzymatic methods offer a valuable alternative to traditional chiral resolution techniques, which often require the use of expensive chiral auxiliaries or resolving agents. The mild reaction conditions and high selectivity of enzymes make them an attractive option for the synthesis of enantiomerically enriched spiro[3.3]heptane derivatives.
Table 1: Examples of Enzymatic Approaches in Spiro[3.3]heptane Derivative Synthesis
| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Pig Liver Esterase | 2,2,6,6-Tetrakis(acetoxymethyl)spiro[3.3]heptane | Asymmetric Hydrolysis | 2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane | 51% |
| Lipase | 2,2,6,6-Tetrakis(hydroxymethyl)spiro[3.3]heptane | Asymmetric Esterification | 2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane | Moderate |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of specifically substituted spiro[3.3]heptanes like this compound can be approached through both convergent and divergent strategies. These pathways allow for the construction of the core spirocyclic framework and the subsequent introduction or modification of functional groups.
A convergent synthesis would involve the preparation of two key building blocks that are then combined to form the spiro[3.3]heptane skeleton with the desired functionalities already in place or in a latent form. For instance, a substituted cyclobutane derivative could be coupled with another four-membered ring precursor. A scalable, linear six-step route has been reported for a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which could serve as a model for a convergent approach. researchgate.net This synthesis starts from 3-oxocyclobutane-1-carboxylic acid and involves steps like Wittig olefination, reduction, and epoxidation to build the functionalized spirocyclic system. researchgate.net A similar strategy could be envisioned for this compound, where appropriately functionalized cyclobutane precursors are synthesized separately and then joined.
A divergent synthesis , on the other hand, would commence with a common spiro[3.3]heptane intermediate, which is then elaborated through various reaction pathways to generate a library of derivatives, including the target compound. This approach is beneficial for structure-activity relationship studies. For example, a key intermediate such as 6-fluorospiro[3.3]heptane-2-carboxylic acid could be synthesized and then subjected to a variety of functional group transformations to access different analogs.
While a specific, detailed synthesis of this compound is not extensively documented in the literature, general methods for the functionalization of the spiro[3.3]heptane core can be applied. These methods include the rhodium-catalyzed cyclopropanation of exocyclic olefins to introduce further functionality onto the spiro[3.3]heptane framework. acs.org The synthesis of various mono- and bi-functionalized spiro[3.3]heptanes has been achieved, providing access to building blocks such as alcohols, amines, and carboxylic acids that could be precursors to this compound.
Table 2: Comparison of Convergent and Divergent Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Convergent | Two or more fragments are synthesized independently and then joined. | Often more efficient for complex molecules; allows for late-stage combination of advanced intermediates. | Requires careful planning of fragment synthesis; coupling reactions can be challenging. |
Green Chemistry Principles in Spiro[3.3]heptane Synthesis
The application of green chemistry principles to the synthesis of spiro[3.3]heptane derivatives is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. msu.edunih.gov
One of the key tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. msu.edu In the context of spiro[3.3]heptane synthesis, this can be achieved by designing reaction pathways that minimize the formation of byproducts.
The use of safer solvents and auxiliaries is another important aspect. msu.edu Traditional organic solvents often pose environmental and health risks. jddhs.com Research into greener alternatives, such as water, ionic liquids, or performing reactions under solvent-free conditions, is an active area. chemistryjournals.net For instance, microwave-assisted organic synthesis under solvent-free conditions has been explored for the creation of spiro compounds, which can lead to shorter reaction times and reduced energy consumption.
Biocatalysis , as discussed in the enzymatic approaches section, is an inherently green technology. Enzymes operate under mild conditions (temperature and pH) in aqueous environments, are biodegradable, and exhibit high selectivity, thereby reducing the need for protecting groups and minimizing side reactions. chemistryjournals.net
Furthermore, designing for energy efficiency by utilizing methods like microwave irradiation can significantly reduce the environmental footprint of synthetic processes. dokumen.pub The principles of green chemistry provide a framework for the continuous improvement of synthetic routes to spiro[3.3]heptane and other complex molecules, aiming for processes that are both economically viable and environmentally responsible. jddhs.com
Table 3: Application of Green Chemistry Principles in Chemical Synthesis
| Principle | Application in Spiro[3.3]heptane Synthesis |
|---|---|
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. |
| Designing Safer Chemicals | Designing products that are effective yet have low toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents with greener alternatives. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilizing renewable rather than depleting raw materials. |
| Reduce Derivatives | Minimizing the use of protecting groups to avoid extra synthetic steps. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing products that can break down into innocuous substances after use. |
| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for chemical accidents. |
Reactivity and Chemical Transformations of 6 Methoxyspiro 3.3 Heptan 2 Yl Methanol
Reactions of the Hydroxyl Group
The primary alcohol moiety is a versatile functional group that can undergo a variety of transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification of the Methanol (B129727) Moiety
Esterification: The primary hydroxyl group of {6-Methoxyspiro[3.3]heptan-2-yl}methanol can be readily converted to an ester. This is typically achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride. The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary, making the primary alcohol of the target molecule highly suitable for this transformation. quora.comvedantu.com
One of the most common methods is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. britannica.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with a more reactive acylating agent like an acid chloride or anhydride, often in the presence of a base such as pyridine (B92270) to neutralize the acidic byproduct. ncert.nic.in
Etherification: The hydroxyl group can also be converted into an ether. A classic method for this is the Williamson ether synthesis, which involves a two-step process. libretexts.org First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. libretexts.orggoogle.com For the synthesis of symmetrical ethers from primary alcohols, acid-catalyzed dehydration can also be employed, though careful temperature control is necessary to avoid competing elimination reactions. masterorganicchemistry.com
Table 1: Representative Esterification and Etherification Reactions
| Transformation | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid, H⁺ catalyst | Carboxylic Ester | Heat, often with removal of water |
| Esterification | Acid Chloride, Pyridine | Carboxylic Ester | Anhydrous conditions, often at 0 °C to RT |
Oxidation to Carbonyls and Carboxylic Acids on the Spiro[3.3]heptane Scaffold
The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgchemguide.co.uk
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are required. libretexts.org Reagents such as Pyridinium Chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) are commonly used for this purpose. ncert.nic.infiveable.me Other methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) and the Dess-Martin periodinane oxidation, both of which are known for their mild conditions and high yields. wikipedia.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents in aqueous media will typically oxidize the primary alcohol all the way to a carboxylic acid, proceeding through an intermediate aldehyde hydrate. wikipedia.orglibretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), and sodium dichromate with sulfuric acid. chemguide.co.ukbyjus.comresearchgate.net
Table 2: Oxidation Reactions of the Hydroxymethyl Group
| Product | Reagent(s) | Typical Conditions |
|---|---|---|
| {6-Methoxyspiro[3.3]heptan-2-yl}carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |
| {6-Methoxyspiro[3.3]heptan-2-yl}carbaldehyde | Dess-Martin Periodinane | CH₂Cl₂, Room Temperature |
| 6-Methoxyspiro[3.3]heptane-2-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acid workup |
| 6-Methoxyspiro[3.3]heptane-2-carboxylic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to Room Temperature |
Nucleophilic Substitution Reactions involving the Hydroxymethyl Group
The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. libretexts.org
A common strategy is to protonate the alcohol with a strong acid (e.g., HBr, HI). The protonated hydroxyl group (-OH₂⁺) is an excellent leaving group (H₂O), which can then be displaced by the halide ion in an Sₙ2 reaction for primary alcohols. libretexts.orgmasterorganicchemistry.comyoutube.com
Alternatively, the alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. libretexts.orgub.edu These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. ub.edu This two-step process allows for the introduction of various functional groups, such as azides, cyanides, and thiols, via an Sₙ2 mechanism.
Transformations Involving the Methoxy (B1213986) Group
The methoxy group is an ether, which is generally a stable and unreactive functional group. wikipedia.org However, under specific and often harsh conditions, it can be cleaved or transformed.
Demethylation Strategies and Alkyl Ether Cleavage
The cleavage of the methyl-oxygen bond in the methoxy group is known as demethylation. This typically requires strong reagents.
Strong protic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), can cleave ethers. libretexts.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion, yielding a secondary alcohol and methyl halide. wikipedia.orgwikipedia.org
Lewis acids are also powerful reagents for ether cleavage. Boron tribromide (BBr₃) is particularly effective for cleaving methyl ethers, even at low temperatures. wikipedia.orgcommonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack of a bromide ion. Other reagents, such as a combination of boron tribromide, sodium iodide, and 15-crown-5, have also been developed for the cleavage of aliphatic methyl ethers under milder conditions. mdma.ch Thiolates in polar aprotic solvents can also be used for demethylation. commonorganicchemistry.com
Ether Exchange and Functional Group Interconversion
Ether exchange, or transetherification, involves replacing the methoxy group with a different alkoxy group. This can be challenging due to the stability of the ether linkage. However, certain catalytic systems can facilitate this transformation. For instance, iron(III) triflate has been shown to catalyze the reaction between ethers and alcohols, allowing for the synthesis of unsymmetrical ethers. acs.org This process often involves the reversible formation of an intermediate that can then be intercepted by a different alcohol. acs.org
Given the relative stability of the methoxy group compared to the hydroxyl group, functional group interconversions on this compound will predominantly occur at the hydroxymethyl position. The methoxy group can serve as a stable protecting group while transformations are carried out on the more reactive alcohol functionality. Cleavage of the methoxy group would typically be performed as a separate, dedicated step if the resulting secondary alcohol is the desired product.
Table 3: Reagents for Methoxy Group Transformations
| Transformation | Reagent(s) | Product | General Conditions |
|---|---|---|---|
| Demethylation | Boron Tribromide (BBr₃) | Secondary Alcohol | Anhydrous CH₂Cl₂, low temperature |
| Demethylation | Hydrobromic Acid (HBr) | Secondary Alcohol | Concentrated acid, elevated temperature |
| Demethylation | Sodium Isopropyl Thiolate (i-PrSNa) | Secondary Alcohol | DMF, reflux |
Modifications of the Spiro[3.3]heptane Core
The inherent ring strain of the cyclobutane (B1203170) moieties within the spiro[3.3]heptane skeleton influences its chemical behavior, making transformations that modify the core structure a subject of significant synthetic interest.
While the spiro[3.3]heptane core is relatively stable, its synthesis often involves strategic ring-rearrangement reactions of even more strained precursors. These transformations are crucial for constructing the spirocyclic framework. A notable example is the acid-mediated semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. This 'strain-relocating' rearrangement proceeds via the protonation of the bicyclobutyl group, leading to a cyclopropylcarbinyl cation that rearranges to form the more stable spiro[3.3]heptan-1-one motif. This method is regio- and stereospecific, allowing for the synthesis of optically active spiro[3.3]heptan-1-ones from chiral cyclopropanone (B1606653) equivalents.
Another transformation involving the core structure is the rearrangement of spiro[3.3]heptane carbenes. These reactive intermediates can be generated from the corresponding tosylhydrazones and, depending on the conditions, can undergo rearrangements to yield various bicyclic olefins, demonstrating the potential for skeletal reorganization of the spiro[3.3]heptane framework.
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for molecular derivatization, streamlining synthesis by avoiding the need for pre-functionalized substrates. While specific examples on this compound are not extensively documented, the reactivity of the constituent cyclobutane rings has been explored, providing a clear blueprint for potential transformations on the spiro[3.e 3]heptane scaffold.
The primary strategies for C-H activation rely on transition-metal catalysis, which can be broadly categorized into directed and undirected reactions. For a complex molecule like this compound, directed C-H activation would be essential to achieve selectivity among the numerous C-H bonds present. In this approach, a functional group within the molecule, known as a directing group, coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
Recent studies have demonstrated the viability of this approach on cyclobutane rings:
Palladium(II)-Catalyzed Arylation: Researchers have successfully performed enantioselective C(sp³)–H arylation on aminomethyl-cyclobutanes using a palladium catalyst. A directing group, such as a native tertiary alkylamine, guides the catalyst to activate a γ-C–H bond on the cyclobutane ring. This strategy could theoretically be adapted to this compound, where the hydroxyl or methoxy group (or derivatives thereof) could serve as a directing element to functionalize the spiro[3.3]heptane core.
Rhodium(II)-Catalyzed C-H Insertion: Dirhodium(II) catalysts are effective in mediating intramolecular C-H insertion reactions involving metal carbenes. Studies on arylcyclobutanes have shown that catalyst selection can control the site of functionalization, enabling selective C-H insertion at different positions on the cyclobutane ring. This catalyst-controlled regioselectivity is crucial for selectively modifying complex scaffolds.
The potential sites for C-H activation on the spiro[3.3]heptane core of this compound include the methylene (B1212753) C-H bonds adjacent to the spirocenter and those at other positions on the rings. The methoxy and hydroxymethyl substituents also offer sites for activation, either on the methyl group or at the carbon bearing the hydroxyl group.
| Catalyst System | Directing Group Principle | Bond Formed | Key Feature | Reference |
|---|---|---|---|---|
| Palladium(II) with Amino Acid Ligand | Native tertiary amine directs catalyst to γ-C–H bond. | C-C (Arylation) | Enantioselective functionalization of a strained ring. | |
| Palladium(II) with Aminoquinoline Auxiliary | Covalently attached directing group enables β-C–H activation. | C-C (Arylation) | Allows for sequential, stereocontrolled functionalization. | |
| Rhodium(II) Carboxylates/Carboxamidates | Carbene insertion into sterically accessible or electronically activated C–H bonds. | C-C | Catalyst structure dictates regioselectivity (e.g., benzylic vs. remote C-H). |
Stereoselective Transformations and Chirality Transfer in Spiro[3.3]heptane Derivatization
Spiro[3.3]heptanes substituted at non-spiro positions, such as the 2- and 6-positions, can exhibit axial chirality due to the restricted rotation and fixed spatial orientation of the two rings. This stereochemical feature is of great interest in drug design. Consequently, methods to control the stereochemical outcome of their synthesis and derivatization are critical.
Enzyme-catalyzed reactions have proven to be a powerful tool for achieving high stereoselectivity in the synthesis of chiral spiro[3.3]heptane derivatives. One prominent strategy is the kinetic resolution of racemic mixtures or the asymmetric desymmetrization of prochiral substrates. For example, the enzymatic hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, a prochiral molecule, can be controlled to produce optically active products. Pig liver esterase (PLE) catalyzes the asymmetric hydrolysis to yield 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality and moderate optical purity.
Similarly, racemic diols of spiro[3.3]heptane derivatives can be resolved through enantioselective, lipase-catalyzed esterification. This process involves the selective acylation of one enantiomer over the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (as the unreacted alcohol).
| Substrate | Enzyme | Reaction Type | Product | Enantiomeric Purity (ee) | Reference |
|---|---|---|---|---|---|
| 2,2,6,6-Tetrakis(acetoxymethyl)spiro[3.3]heptane | Pig Liver Esterase (PLE) | Asymmetric Hydrolysis | 2,6-Bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane | Moderate | |
| (±)-2,6-Bis(hydroxymethyl)-spiro[3.3]heptane | Lipase (B570770) (e.g., from Pseudomonas fluorescens) | Enantioselective Esterification | (+)-Monoacetate and (-)-Diol | High |
Beyond enzymatic methods, stereoselectivity can be imparted during the construction of the spirocyclic core using chiral catalysts. Rhodium-catalyzed cyclopropanation of exocyclic olefins on related azaspiro[3.3]heptane systems has been shown to proceed with high enantioselectivity and diastereoselectivity, demonstrating effective chirality transfer from the catalyst
Derivatives and Analogs of 6 Methoxyspiro 3.3 Heptan 2 Yl Methanol
Structurally Related Spiro[3.3]heptane Derivatives with Varied Functionalization
The spiro[3.3]heptane core serves as a versatile template for the introduction of a wide array of chemical functionalities. Research has demonstrated that this scaffold can be systematically modified to produce mono- and bi-functionalized derivatives, which are valuable building blocks in drug discovery programs. nih.govchemrxiv.org The synthetic accessibility of these compounds allows for the creation of diverse chemical matter with tailored properties.
Representative modifications often begin from a ketone precursor on the spiro[3.3]heptane framework. From this key intermediate, a variety of functional groups can be introduced. For instance, a Wolff-Kishner reduction can yield a halogenated derivative, such as a bromide, which can then be converted to organoboron compounds or carboxylic acids. nih.govchemrxiv.org Further transformations, such as the Curtius reaction on a carboxylic acid, can provide access to anilines, while oxidation of boronic acids can yield phenols. nih.govchemrxiv.org
The introduction of nitrogen-containing heterocycles, such as in 2-azaspiro[3.3]heptane derivatives, has also been extensively explored. mdpi.comfrontiersin.orgresearchgate.net These aza-spirocycles are considered valuable surrogates for piperidine (B6355638) and can be functionalized to carry multiple exit vectors for further chemical elaboration. mdpi.comfrontiersin.org For example, 2-azaspiro[3.3]heptane-1-carboxylic acid has been subjected to various chemical transformations to produce a range of functionalized derivatives with diverse groups, facilitating their incorporation into larger bioactive molecules. mdpi.com
Fluorination is another common strategy to modulate the properties of the spiro[3.3]heptane scaffold. Syntheses of 6-fluoro- and 6,6-difluoro-spiro[3.3]heptane derivatives have been developed to create conformationally restricted isosteres of the cyclohexane (B81311) framework. researchgate.net These fluorinated building blocks, including amines and carboxylic acids, offer a means to fine-tune properties like lipophilicity and metabolic stability.
The table below summarizes some of the key functionalized spiro[3.3]heptane derivatives that have been synthesized.
| Derivative Type | Functional Groups | Synthetic Precursor | Potential Applications |
| Carboxylic Acids | -COOH | Halogenated spiro[3.3]heptane, Ketone | Building blocks for amides, esters |
| Anilines | -NH2 | Carboxylic acid (via Curtius rearrangement) | Synthesis of ureas, sulfonamides |
| Phenols | -OH | Boronic acid | Synthesis of ethers, esters |
| Amines | -NH2 | Ketone (via reductive amination) | Building blocks for various amide couplings |
| Fluorinated Analogs | -F, -CF3 | Ketone | Modulating physicochemical properties |
| Aza-spirocycles | Ring-incorporated Nitrogen | Various | Piperidine bioisosteres |
Bioisosteric Replacements of the Methoxyl and Hydroxymethyl Moieties
The methoxyl group is often subject to metabolic O-demethylation, which can be a liability in drug candidates. A common bioisosteric replacement for a methoxy (B1213986) group is a fluorine atom. acs.org Fluorine is similar in size to a hydrogen atom and can mimic the electronic properties of a hydroxyl group without the hydrogen-bonding donor capability. Replacing a methoxy group with a fluorine atom can block metabolic oxidation and is expected to increase lipophilicity. acs.org Other potential bioisosteres for the methoxy group include the trifluoromethyl (CF3) and difluoromethyl (CHF2) groups, which are more metabolically stable. nih.gov
The hydroxymethyl group (-CH2OH) can be a site of metabolic oxidation to an aldehyde and then a carboxylic acid. It also contributes to the polarity and hydrogen-bonding capacity of a molecule. Bioisosteric replacements for the hydroxymethyl group can aim to modulate these properties. For instance, replacing the hydroxyl moiety with a fluorine atom to give a -CH2F group can reduce polarity and remove the hydrogen bond donating ability, which can impact binding and solubility. dtic.mil The hydroxyl group can also be replaced by a methyl group (-CH3) to increase lipophilicity and remove hydrogen bonding capabilities. nih.gov Other potential replacements could include small heterocycles like oxetane, which can act as a polar mimic. nih.gov
The following table outlines some potential bioisosteric replacements for the methoxyl and hydroxymethyl groups on the spiro[3.3]heptane scaffold and the rationale for their use.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Methoxyl (-OCH3) | Fluoro (-F) | Block metabolic O-demethylation, increase lipophilicity. acs.org |
| Methoxyl (-OCH3) | Trifluoromethyl (-CF3) | Increase metabolic stability, modulate electronic properties. nih.gov |
| Methoxyl (-OCH3) | Methylthio (-SCH3) | Similar size and electronics, may alter metabolic profile. nih.gov |
| Hydroxymethyl (-CH2OH) | Fluoromethyl (-CH2F) | Reduce polarity, remove H-bond donation. dtic.mil |
| Hydroxymethyl (-CH2OH) | Methyl (-CH3) | Increase lipophilicity, remove H-bonding. nih.gov |
| Hydroxymethyl (-CH2OH) | Aminomethyl (-CH2NH2) | Introduce a basic center, alter H-bonding. |
Conjugation Strategies for Advanced Molecular Architectures
The functionalized derivatives of {6-Methoxyspiro[3.3]heptan-2-yl}methanol can serve as building blocks for the construction of more complex, advanced molecular architectures through various conjugation strategies. These architectures can include bioconjugates, such as antibody-drug conjugates (ADCs), as well as polymers and materials with unique properties. The key to these strategies is the presence of suitable functional groups on the spiro[3.3]heptane scaffold that can undergo selective and efficient coupling reactions.
One of the most powerful sets of conjugation reactions is "click chemistry," with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) being prominent examples. nih.govthermofisher.com To utilize these reactions, the spiro[3.3]heptane scaffold would first need to be functionalized with either an azide (B81097) or an alkyne group. These functionalized spiro[3.3]heptanes could then be "clicked" onto other molecules, such as biomolecules or polymer backbones, that bear the complementary reactive partner. SPAAC is particularly advantageous for biological applications as it does not require a cytotoxic copper catalyst.
Another important area is the development of linkers for ADCs. spirochem.combroadpharm.com These linkers connect a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells. Spirocyclic scaffolds can be incorporated into these linkers to provide conformational rigidity and tune the physicochemical properties of the ADC. spirochem.com A this compound derivative functionalized with a carboxylic acid or an amine could be coupled to a payload or the antibody using standard amide bond formation chemistry.
The use of spiro[3.3]heptane derivatives in the synthesis of polymers and advanced materials is also an emerging area. dtic.milnih.gov For example, di-functionalized spiro[3.3]heptanes could act as monomers in polymerization reactions to create novel spiro-polymers with unique thermal and mechanical properties. The rigid and defined geometry of the spiro[3.3]heptane unit can impart specific conformational preferences to the polymer chain.
The following table summarizes potential conjugation strategies for creating advanced molecular architectures based on the spiro[3.3]heptane scaffold.
| Conjugation Strategy | Required Functional Groups | Resulting Architecture | Key Features |
| Click Chemistry (CuAAC/SPAAC) | Azide and Alkyne | Bioconjugates, Functionalized Polymers | High efficiency, selectivity, and biocompatibility (especially SPAAC). nih.gov |
| Amide Bond Formation | Carboxylic Acid and Amine | Antibody-Drug Conjugates, Peptidomimetics | Well-established and robust coupling chemistry. |
| Thiol-Maleimide Conjugation | Thiol and Maleimide | Bioconjugates | Commonly used for attaching drugs to antibodies via cysteine residues. frontiersin.org |
| Polymerization | Di-functional monomers (e.g., di-acid, di-amine) | Spiro-Polymers | Incorporation of rigidity and 3D structure into the polymer backbone. dtic.mil |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including spirocyclic systems like {6-Methoxyspiro[3.3]heptan-2-yl}methanol.
One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the methoxy (B1213986) group, the hydroxymethyl protons, and the complex spin systems of the spiro[3.3]heptane core. The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom, including the quaternary spirocenter.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and elucidating the connectivity within the molecule.
Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, allowing for the mapping of adjacent protons within the cyclobutane (B1203170) rings.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, providing a clear picture of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for identifying connectivity across quaternary carbons, such as the spirocenter, and for linking the substituents to the core structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the spiro[3.3]heptane framework.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
The determination of enantiomeric purity is critical for chiral molecules. Chiral NMR reagents, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be employed to assess the enantiomeric excess (ee) of this compound. researchgate.net These reagents interact with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively. researchgate.net These diastereomers exhibit distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer and thus the calculation of the enantiomeric ratio. researchgate.net For instance, derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) would yield diastereomeric esters with chemically non-equivalent protons and carbons, enabling their quantification by NMR. researchgate.net
Mass Spectrometry (MS) in Reaction Monitoring and Structure Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₆O₂. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information, corroborating the connectivity established by NMR. In a synthetic context, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the progress of reactions, identify intermediates, and assess the purity of the final product. nih.gov
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net If a suitable single crystal of an enantiomerically pure sample of this compound or a derivative can be obtained, X-ray diffraction analysis can unambiguously establish the spatial arrangement of all atoms. nih.govresearchgate.net The technique of anomalous dispersion allows for the determination of the absolute stereochemistry, providing a definitive assignment of (R) or (S) configuration at the chiral centers. mit.edu This method is considered the gold standard for absolute configuration assignment. researchgate.netresearchgate.net Moreover, the crystal structure reveals detailed information about bond lengths, bond angles, and the solid-state conformation of the molecule. nih.gov
Table 2: Illustrative Crystallographic Data for a Derivative of this compound
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) in Synthetic Research
Advanced chromatographic techniques are essential for the purification and analysis of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a key method for separating the enantiomers of a racemic mixture. sigmaaldrich.com By using a chiral stationary phase (CSP), the two enantiomers exhibit different retention times, allowing for their separation and quantification to determine enantiomeric excess. sigmaaldrich.com Preparative chiral HPLC can be used to isolate enantiomerically pure samples for further studies. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for analyzing the volatility and purity of the compound and its derivatives, as well as for monitoring reaction progress in its synthesis. nih.gov
Spectroscopic Probes for Molecular Interactions (e.g., Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound, a CD spectrum would provide a unique fingerprint for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's stereochemistry and conformation. Theoretical calculations can be used in conjunction with experimental CD spectra to help assign the absolute configuration of the molecule. nih.gov
Theoretical and Computational Studies on 6 Methoxyspiro 3.3 Heptan 2 Yl Methanol and Spiro 3.3 Heptanes
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Conformational Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure, reactivity, and conformational landscape of complex molecules like {6-Methoxyspiro[3.3]heptan-2-yl}methanol and its parent spiro[3.3]heptane scaffold. While direct DFT studies on this compound are not extensively documented in the literature, the principles can be understood from computational analyses of related spiro[3.3]heptane systems.
DFT calculations enable the precise determination of molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For spiro[3.3]heptane derivatives, DFT can be used to map out the electron density, revealing how substituents like the methoxy (B1213986) and methanol (B129727) groups on the this compound structure influence the electronic properties of the entire scaffold.
Furthermore, DFT is employed to model reaction mechanisms and predict reactivity. For instance, computational studies on the reactivity of spiro[3.3]hept-1-ylidene, a related carbene, have utilized DFT to assess transition states and activation energies for its rearrangement reactions. nih.gov Such calculations can predict which sites on the this compound molecule are most susceptible to nucleophilic or electrophilic attack by analyzing Fukui indices or electrostatic potential maps. These computational models are crucial for understanding the intrinsic properties that govern the molecule's behavior in chemical reactions.
The conformational properties are also a key area of investigation using DFT. By calculating the relative energies of different spatial arrangements (conformers) of the molecule, researchers can identify the most stable, low-energy structures. For this compound, this would involve determining the preferred orientation of the methoxy and methanol substituents relative to the spirocyclic core, which is dictated by a complex interplay of steric and electronic effects.
Conformational Analysis and Strain Energy Calculations of Spiro[3.3]heptane Ring Systems
The spiro[3.3]heptane framework is characterized by two fused cyclobutane (B1203170) rings, which imparts significant ring strain. Conformational analysis and strain energy calculations are essential for understanding the geometry and stability of this unique scaffold.
The cyclobutane rings in spiro[3.3]heptane are not planar; they adopt puckered conformations to alleviate some of the torsional strain that would be present in a flat structure. Computational studies on related spiro[3.3]heptane intermediates have shown that the dual-ring system can assume several distinct geometric conformations. nih.gov These conformers can differ in the degree of puckering of the cyclobutyl rings, with some being significantly puckered and others relatively flatter. nih.gov The energy difference between these conformations dictates their relative populations at a given temperature.
Strain energy in the spiro[3.3]heptane system arises from several factors:
Angle Strain: The deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. In cyclobutane, these angles are constrained to approximately 90°, leading to significant strain.
Torsional Strain (Eclipsing Strain): The repulsion between electrons in C-H and C-C bonds on adjacent carbon atoms. The puckering of the rings helps to reduce this strain by moving hydrogen atoms away from a fully eclipsed arrangement. nih.gov
Steric Strain: Repulsive interactions that occur when non-bonded atoms are forced into close proximity. In substituted spiro[3.3]heptanes like this compound, steric strain can arise from interactions involving the substituent groups.
Computational chemistry is used to quantify the total strain energy by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound. For the parent spiro[3.3]heptane, the strain energy is a key determinant of its chemical properties and reactivity. The introduction of substituents, as in this compound, can either increase or decrease the local strain depending on their size and preferred orientation, which can be precisely calculated using computational models.
| Type of Strain | Description | Origin in Spiro[3.3]heptane |
|---|---|---|
| Angle Strain | Energy increase due to bond angles deviating from their ideal values (e.g., 109.5° for sp³ carbon). | The C-C-C angles within the four-membered rings are compressed to ~90°. |
| Torsional Strain | Energy increase due to eclipsing interactions between bonds on adjacent atoms. | Although alleviated by puckering, some eclipsing interactions between C-H bonds remain. |
| Steric Strain | Repulsive energy from non-bonded atoms being forced too close together. | Can occur between hydrogen atoms across the rings or involving substituents in derivatives. |
Molecular Dynamics Simulations for Dynamic Behavior of Spiro[3.3]heptane Derivatives
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net While DFT calculations provide insights into static, low-energy states, MD simulations reveal the dynamic behavior of molecules, offering a window into conformational changes, flexibility, and intermolecular interactions. springernature.commdpi.com
For a molecule like this compound, MD simulations can model its behavior in various environments, such as in a solvent like water or interacting with a biological target. The simulation works by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a "force field." researchgate.net This allows researchers to observe how the molecule behaves on timescales from picoseconds to microseconds.
Key dynamic behaviors of spiro[3.3]heptane derivatives that can be investigated with MD include:
Ring Puckering Dynamics: The cyclobutane rings are not static but are constantly flexing and interconverting between different puckered conformations. MD simulations can map the energy landscape of these conformational transitions and determine the frequency and pathways of these changes.
Substituent Mobility: The simulations can track the rotation and flexibility of the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups on this compound. This is crucial for understanding how these functional groups can orient themselves to interact with other molecules, such as solvent molecules or the active site of an enzyme.
Solvation Effects: By explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of how the compound is solvated. It can reveal the structure of the solvent shell around the molecule and identify specific interactions like hydrogen bonds between the methanol group and water.
In the context of drug discovery, MD simulations are essential for understanding how a ligand like a spiro[3.3]heptane derivative binds to its protein target. bohrium.comuu.nl Simulations can reveal the conformational changes that occur upon binding, the stability of the resulting complex, and the key interactions that hold the ligand in place, providing critical information for designing more potent and selective drugs. springernature.com
Bioisosteric Relationships and Scaffold Design Principles of Spiro[3.3]heptanes
The spiro[3.3]heptane scaffold has emerged as a highly valuable motif in medicinal chemistry, primarily due to its role as a saturated, three-dimensional bioisostere of the phenyl ring. springernature.combohrium.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The replacement of a flat, aromatic phenyl ring with a rigid, sp³-rich spiro[3.3]heptane core can lead to significant improvements in the physicochemical properties of a drug candidate.
Spiro[3.3]heptane as a Phenyl Ring Mimic: The spiro[3.3]heptane core can effectively mimic mono-, meta-, and para-substituted phenyl rings. bohrium.com Unlike other benzene (B151609) bioisosteres such as bicyclo[1.1.1]pentane or cubane, which have collinear exit vectors (180°), the spiro[3.al]heptane scaffold possesses non-collinear exit vectors. uu.nl This unique geometry allows it to replicate the spatial arrangement of substituents found in meta- and para-substituted aromatic rings, making it a versatile design element.
Advantages in Scaffold Design: Incorporating the spiro[3.3]heptane scaffold offers several advantages in drug design:
Improved Physicochemical Properties: Replacing a phenyl ring often leads to decreased lipophilicity (as measured by clogP or logD) and increased aqueous solubility, which are desirable properties for drug candidates. springernature.com
Enhanced Metabolic Stability: The saturated C-H bonds in the spiro[3.3]heptane core are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring. This can lead to a longer half-life in the body. However, studies have shown this effect can be isomer-dependent. uu.nl
Novelty and Patentability: As a non-classical bioisostere, it provides a route to novel chemical matter, allowing for the design of patent-free analogs of existing drugs. uu.nl
Three-Dimensionality (3D): Increasing the sp³ character and three-dimensionality of a molecule is a key strategy in modern drug discovery to improve selectivity and escape "flatland" chemistry. The rigid, well-defined 3D structure of the spiro[3.3]heptane core helps to orient substituents into specific regions of space, which can enhance binding affinity to a biological target. researchgate.net
This design principle has been successfully applied to create saturated analogs of FDA-approved drugs. For example, replacing the phenyl rings in Vorinostat and Sonidegib with spiro[3.3]heptane resulted in active compounds with altered physicochemical profiles. bohrium.comuu.nl
| Compound | Core Structure | Calculated Lipophilicity (clogP) | Metabolic Half-life (t1/2, min) |
|---|---|---|---|
| Sonidegib | meta-substituted Phenyl | 6.8 | 93 |
| trans-analog | Spiro[3.3]heptane | 6.0 | 47 |
| cis-analog | Spiro[3.3]heptane | 6.0 | 11 |
| Data adapted from studies on Sonidegib analogs. springernature.comuu.nl The replacement of the phenyl ring with spiro[3.3]heptane decreased the calculated lipophilicity. |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry provides indispensable methods for predicting the spectroscopic properties of molecules like this compound. These predictions are vital for structure verification, analysis, and interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing the predicted NMR spectrum with an experimental one is a primary method for confirming the structure and stereochemistry of a synthesized compound. Discrepancies between predicted and observed shifts can indicate an incorrect structural assignment or highlight unusual electronic effects.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum, can also be calculated. After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. Each mode has a specific frequency and intensity. These calculated frequencies are often systematically scaled by a small factor to better match experimental data, accounting for approximations in the computational method and anharmonicity. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-H stretches, C-O stretches from the ether and alcohol groups, and O-H stretches in this compound.
UV-Visible Spectroscopy: For molecules with chromophores, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. TD-DFT calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption. For a saturated molecule like this compound, significant absorptions would not be expected in the standard UV-Vis range, but the methodology remains applicable for substituted or unsaturated analogs.
The synergy between computational prediction and experimental measurement is powerful. Calculations can aid in the interpretation of complex spectra, while experimental data serve to validate and refine the computational models, leading to a deeper and more accurate understanding of molecular structure and properties.
Emerging Academic Applications of 6 Methoxyspiro 3.3 Heptan 2 Yl Methanol As a Research Scaffold
Role as a Key Intermediate in Complex Molecule Synthesis
The primary academic application of {6-Methoxyspiro[3.3]heptan-2-yl}methanol lies in its role as a key intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The spiro[3.3]heptane core is increasingly utilized as a saturated, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings. biosynth.com This substitution can lead to significant improvements in the physicochemical properties of drug candidates, such as enhanced target selectivity and reduced cytotoxicity. researchgate.net
The synthesis of these complex bioactive molecules often begins with foundational building blocks like this compound. The alcohol group provides a reactive site for chain extension or functional group transformation, while the methoxy (B1213986) group can influence solubility and metabolic stability, or be converted to other functionalities. For example, oxidation of the alcohol to a carboxylic acid or conversion to an amine allows for the incorporation of the spiro[3.3]heptane scaffold into peptide backbones or through amide bond formation. researchgate.net
Research has demonstrated the successful incorporation of the spiro[3.3]heptane scaffold into analogs of FDA-approved drugs, including the anticancer agents Vorinostat and Sonidegib. nih.gov The synthesis of these patent-free analogs relies on the availability of functionalized spiro[3.3]heptane intermediates, which are prepared through multi-step synthetic routes where molecules like this compound serve as crucial precursors. rsc.orgacs.org A scalable, six-step route to a closely related 6-methyloxy-substituted oxaspiro[3.3]heptane highlights the feasibility of producing these intermediates for broader research applications. researchgate.net
Engineering Spiro[3.3]heptane-based Scaffolds for Materials Science Applications
The rigid and well-defined three-dimensional geometry of the spiro[3.3]heptane skeleton makes it an attractive component for the rational design of advanced materials. Derivatives of this compound are being explored as building blocks for materials with tailored properties for applications in electronics, porous materials, and polymer chemistry.
While aromatic spiro compounds like 9,9'-spirobifluorene are well-established in organic light-emitting diodes (OLEDs), recent research has demonstrated the utility of the non-aromatic spiro[3.3]heptane core in optoelectronic materials. rsc.org A hole-transporting material, SDF-OMeTAD, was designed and synthesized incorporating a spiro[3.3]heptane-2,6-dispirofluorene backbone. rsc.orgresearchgate.net This material was developed as a lower-cost, easily synthesized alternative to the widely used spiro-OMeTAD. rsc.org
When employed in lead halide planar perovskite solar cells, SDF-OMeTAD demonstrated competitive performance, achieving a power conversion efficiency of 13.01%. researchgate.net The spiro[3.3]heptane unit serves as a rigid, three-dimensional core that prevents molecular aggregation and ensures good solubility, properties that are crucial for creating efficient thin-film devices. rsc.org This application highlights the potential for intermediates like this compound to be elaborated into components for next-generation solar cells and other optoelectronic devices.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linker molecules. The properties of a MOF are dictated by the geometry and functionality of these components. Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid, is a derivative accessible from the corresponding diol of this compound through oxidation. This dicarboxylate has been successfully employed as a non-aromatic linker to construct novel MOFs. researchgate.netrsc.org
The rigid, bulky spirocyclic backbone of Fecht's acid serves as a non-aromatic isostere for terephthalic acid. rsc.org Its three-dimensional nature can be used to control the resulting framework topology and prevent the dense packing and interpenetration often observed in MOFs built from planar aromatic linkers. researchgate.net
Key research findings in this area are summarized in the table below:
| MOF System | Metal Ion | Linker | Key Finding |
| Complex 1 | Ytterbium(III) | Spiro[3.3]heptane-2,6-dicarboxylic acid (H₂SHDC) | Formation of a 3D rod-packed network that, while non-porous, exhibited surprisingly high thermal stability for an aliphatic framework. researchgate.netrsc.org |
| Complex 2 | Zinc(II) | H₂SHDC and trans-1,2-bis(4-pyridyl)ethene (bpe) | A fourfold interpenetrated 3D network containing linear solvent channels, demonstrating that the bulky spiro linker can effectively manage inter-framework contacts. researchgate.netrsc.org |
| WIG-5 | Zinc(II) | (R)-spiro[3.3]heptane-2,6-dicarboxylic acid | The first reported homochiral isoreticular metal-organic framework (IRMOF) constructed with a chiral carbocyclic spiro linker. researchgate.net |
These examples demonstrate that functionalized spiro[3.3]heptanes are viable synthons for creating MOFs with unique structural and chemical properties, opening avenues for their use in gas storage, separations, and catalysis.
The functional groups on this compound and its derivatives make them suitable monomers for step-growth polymerization. The corresponding diol, [6-(hydroxymethyl)spiro[3.3]heptan-2-yl]methanol, is a prime candidate for synthesizing polyesters and polyurethanes. google.comrsc.orgresearchgate.net The rigid spiro[3.3]heptane core, when incorporated into a polymer backbone, can impart unique thermal and mechanical properties, such as a higher glass transition temperature (Tg) and improved modulus, compared to polymers made from flexible aliphatic diols. rsc.org
Furthermore, the dicarboxylic acid derivative, Fecht's acid, has been identified as a crucial monomer for the synthesis of optically active polyamides. The defined stereochemistry and rigidity of the spirocyclic scaffold can be used to control the polymer's secondary structure and properties. These polymers are created through polycondensation reactions where the difunctional spiro[3.3]heptane monomers react with complementary monomers (e.g., diacids, diisocyanates) to form long polymer chains. scielo.br The resulting materials can be thermoplastics or, with the use of multifunctional monomers, cross-linked polymer networks with enhanced durability and solvent resistance. nih.gov
Utilization as a Molecular Probe in Chemical Biology Research (non-clinical)
In chemical biology, molecular probes are essential tools for studying biological systems. The spiro[3.3]heptane scaffold, derived from intermediates like this compound, provides a unique three-dimensional framework for designing such probes, particularly for investigating enzyme-ligand interactions in vitro.
The use of the spiro[3.3]heptane core as a bioisostere for a phenyl ring has been a fruitful strategy in the design of potent and selective enzyme inhibitors. biosynth.com By replacing a planar aromatic ring with the saturated, rigid spiro[3.3]heptane scaffold, researchers can probe the importance of aromaticity and planarity for binding affinity and biological activity. This substitution alters the shape and electronic profile of the molecule, providing insights into the mechanism of enzyme inhibition.
Several studies have synthesized spiro[3.3]heptane-containing analogs of known drugs and evaluated their activity in cell-based and enzymatic assays. These in vitro studies are critical for understanding structure-activity relationships (SAR).
| Parent Drug | Biological Target/Pathway | Spiro[3.3]heptane Analog | In Vitro Assay and Key Finding |
|---|---|---|---|
| Sonidegib | Hedgehog signaling pathway (Smoothened receptor) | trans- and cis-spiro[3.3]heptane analogs | In a Gli-Luc reporter NIH3T3 cell line assay, the trans-isomer showed an IC₅₀ of 29 nM, comparable to Sonidegib (IC₅₀ = 13 nM), demonstrating retention of high potency. rsc.org |
| Vorinostat | Histone Deacetylases (HDACs) | Spiro[3.3]heptane analog | Fluorescent confocal microscopy on HepG2 human hepatocellular carcinoma cells showed the analog induced significant apoptosis and necrosis, confirming its cytotoxic activity. rsc.org |
These studies underscore how intermediates like this compound are foundational to building molecular probes that help elucidate the mechanisms of enzyme inhibition and receptor modulation. The defined vectoral projection of substituents from the spiro[3.3]heptane core allows for precise exploration of the three-dimensional space within an enzyme's active site.
Receptor Ligand Design and Binding Affinity Characterization (in vitro)
While specific in vitro binding affinity data for ligands derived directly from this compound are not extensively reported in publicly available literature, the strategic use of the broader spiro[3.3]heptane scaffold provides a strong rationale for its application in receptor ligand design. The spirocyclic system serves as a non-aromatic, conformationally restricted bioisostere for more flexible cyclic systems, such as piperidine (B6355638) or cyclohexane (B81311), which are commonly found in known receptor ligands. acs.orgnih.govresearchgate.net
The design of novel ligands incorporating the this compound core would involve leveraging its distinct structural features. The methoxy and hydroxymethyl groups provide anchor points for further chemical modification, allowing for the systematic exploration of the chemical space around a target receptor's binding pocket. The relative orientation of these substituents is fixed by the spirocyclic core, which can lead to enhanced selectivity for a specific receptor subtype.
For example, in the development of σ2 receptor ligands, various diazaspiroalkanes have been explored as replacements for a piperazine (B1678402) moiety. While direct analogs of this compound were not reported in these studies, the principle of using a spirocyclic core to modulate binding affinity was demonstrated. It was found that the nature of the spirocyclic system significantly impacted the affinity for the σ2 receptor, with some diazaspiro[3.3]heptane derivatives undergoing ring opening during synthesis, highlighting the chemical considerations necessary when working with these scaffolds.
The characterization of binding affinity for novel ligands based on this compound would typically involve a suite of standard in vitro pharmacological assays. Radioligand binding assays, utilizing a radiolabeled competitor ligand, would be employed to determine the inhibition constant (Kᵢ) of the new compounds for the target receptor. Functional assays, measuring downstream signaling events upon receptor activation or inhibition, would further characterize the pharmacological profile of these molecules, distinguishing between agonist, antagonist, or allosteric modulator activity.
Conformational Restriction as a Tool for Ligand-Target Interaction Exploration
The spiro[3.3]heptane architecture of this compound imposes significant conformational constraints on the molecule. This rigidity is a powerful tool for medicinal chemists seeking to understand the specific three-dimensional requirements for optimal ligand-target interactions. nih.gov By "locking" the relative orientation of substituent groups, the spiro[3.3]heptane scaffold allows for a more precise probing of a receptor's binding site topology.
In contrast to flexible ligands that can adopt multiple conformations, only one of which may be the "active" conformation for binding, conformationally restricted ligands like those derived from this compound reduce the entropic penalty upon binding. This can lead to an increase in binding affinity and selectivity. The defined spatial arrangement of the methoxy and hydroxymethyl groups on the spiro[3.3]heptane core can be used to map out the steric and electronic requirements of a receptor's binding pocket with greater precision.
For instance, the synthesis and structural analysis of various azaspiro[3.3]heptanes have shown that these systems can serve as alternatives to 1,3-heteroatom-substituted cyclohexanes. acs.orgnih.govresearchgate.net X-ray crystallography of these compounds provides detailed information about their conformational preferences, which can then be used to inform the design of ligands with improved target engagement. The knowledge gained from exploring the conformational landscape of such spirocyclic systems can be directly applied to understanding how ligands derived from this compound might interact with their biological targets.
The exploration of ligand-target interactions using this scaffold would involve the synthesis of a library of analogs where the methoxy and hydroxymethyl groups are systematically modified or replaced. The binding affinities and functional activities of these analogs would then be correlated with their structural features, providing a detailed structure-activity relationship (SAR) that is informed by the conformational constraints of the spiro[3.3]heptane core.
Development of Novel Synthetic Methodologies Inspired by the Spiro[3.3]heptane Architecture
The growing interest in spiro[3.3]heptane-containing molecules in drug discovery has spurred the development of novel and efficient synthetic methodologies to access this unique structural motif. The synthesis of functionalized spiro[3.3]heptanes, including derivatives of this compound, often requires specialized synthetic strategies to construct the strained spirocyclic system.
One of the key challenges in the synthesis of spiro[3.3]heptanes is the creation of the spirocenter, which joins the two four-membered rings. A variety of synthetic approaches have been developed, often inspired by the need for specific substitution patterns. For example, methods have been reported for the synthesis of 1,6-disubstituted spiro[3.3]heptanes, which are valuable building blocks for medicinal chemistry. nih.gov
Recent advancements in synthetic organic chemistry have provided new tools for the construction of such strained ring systems. These include, but are not limited to:
[2+2] Cycloaddition reactions: The reaction of a ketene (B1206846) with an alkene can be a powerful method for the formation of a cyclobutanone (B123998) ring, which can be a key intermediate in the synthesis of spiro[3.3]heptanes.
Ring-expansion reactions: Methodologies involving the expansion of smaller rings can also be employed to construct the cyclobutane (B1203170) rings of the spiro[3.3]heptane core.
Intramolecular cyclization reactions: The cyclization of appropriately functionalized acyclic precursors can provide a direct route to the spiro[3.3]heptane skeleton.
The unique structural and conformational properties of the spiro[3.3]heptane architecture continue to inspire the development of new synthetic methods. As the demand for novel, three-dimensional building blocks in drug discovery grows, it is anticipated that further innovations in the synthesis of functionalized spiro[3.3]heptanes will emerge.
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Routes to {6-Methoxyspiro[3.3]heptan-2-yl}methanol
Key areas for future investigation include:
Catalytic [2+2] Cycloadditions: Developing new catalysts for the direct and stereocontrolled cycloaddition of functionalized methylenecyclobutanes.
C-H Functionalization: Exploring late-stage C-H functionalization of the spiro[3.3]heptane core to introduce the methoxy (B1213986) and methanol (B129727) moieties, thereby reducing the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance safety, scalability, and reproducibility while often improving reaction efficiency. researchgate.net
Expanding the Scope of Stereoselective Access to All Stereoisomers of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. This compound possesses multiple stereocenters, leading to the possibility of several stereoisomers. A significant challenge is the development of synthetic methods that provide selective access to each of these isomers in high purity. While methods for the asymmetric synthesis of some spiro[3.3]heptane derivatives exist, including enzymatic resolutions and catalyst-controlled reactions, expanding this toolbox is crucial. rsc.orgacs.org
Future research should focus on:
Asymmetric Catalysis: Designing novel chiral catalysts, such as rhodium-based catalysts, for the enantioselective and diastereoselective synthesis of the spiro[3.3]heptane core. acs.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the spirocyclic framework in a stereodefined manner.
Enzymatic and Biocatalytic Methods: Employing enzymes like ketoreductases to achieve high levels of stereocontrol in key synthetic steps. acs.org A practical divergent synthetic approach could be employed to generate a library of regio- and stereoisomers. nih.gov
Exploration of Novel Reactivity Patterns for Spiro[3.3]heptane Functionalities
The inherent ring strain of the two cyclobutane (B1203170) rings in the spiro[3.3]heptane scaffold imparts unique reactivity that is yet to be fully explored. nih.gov Understanding and harnessing this reactivity can lead to the development of novel transformations and the synthesis of complex molecular architectures. Future work should investigate the reactivity of the spiro[3.3]heptane core under various conditions to uncover new synthetic pathways.
Potential areas of exploration include:
Strain-Release Reactions: Investigating ring-opening and ring-expansion reactions initiated by electrophiles, nucleophiles, or radical species to generate diverse molecular scaffolds. rsc.orgnih.gov
Rearrangement Reactions: Studying acid- or transition-metal-catalyzed rearrangements, such as semipinacol rearrangements, to access novel spirocyclic and fused-ring systems. nih.gov
Transannular Reactions: Exploring the possibility of reactions that occur across the two rings of the spirocycle, which could lead to the formation of intricate polycyclic structures.
Advanced Computational Design of Spiro[3.3]heptan-based Functional Molecules
Computational chemistry and in silico drug design have become indispensable tools in modern medicinal chemistry. nih.govresearchgate.netnih.gov These methods can be powerfully applied to the design of novel functional molecules based on the this compound scaffold. By predicting the physicochemical properties and biological activities of virtual compounds, computational approaches can guide synthetic efforts and accelerate the discovery of new therapeutic agents and functional materials. rsc.org
Future research in this area should involve:
Bioisosteric Replacement Studies: Computationally modeling the replacement of common aromatic rings in known drugs with the spiro[3.3]heptane moiety to predict improvements in properties such as solubility, metabolic stability, and target affinity. chemrxiv.orgnih.govresearchgate.net
Pharmacophore Modeling: Developing pharmacophore models based on the three-dimensional structure of the spiro[3.3]heptane scaffold to design ligands with high specificity for various biological targets.
Quantum Mechanical Calculations: Using density functional theory (DFT) and other high-level computational methods to gain a deeper understanding of the electronic structure and reactivity of spiro[3.3]heptane derivatives, which can inform the design of new reactions and catalysts.
Integration of this compound into Interdisciplinary Research Areas
While the primary application of spiro[3.3]heptane derivatives has been in medicinal chemistry as bioisosteres for saturated and aromatic rings, the unique structural features of this scaffold suggest its potential utility in other fields. rsc.orgresearchgate.net A key future direction is the integration of this compound and its derivatives into interdisciplinary research.
Opportunities for interdisciplinary applications include:
Materials Science: The rigid, three-dimensional nature of the spiro[3.3]heptane core makes it an attractive building block for the synthesis of novel polymers, liquid crystals, and porous organic frameworks with unique properties.
Chemical Biology: Developing spiro[3.3]heptane-based molecular probes and chemical tools to study biological processes. The defined spatial arrangement of functional groups can be exploited to create highly selective binders for proteins and other biomolecules.
Agrochemicals: Exploring the potential of spiro[3.3]heptane derivatives as new pesticides and herbicides, where their novel structures could lead to new modes of action and help overcome resistance issues.
By addressing these research directions and overcoming the associated challenges, the scientific community can fully exploit the potential of this compound and the broader class of spiro[3.3]heptane derivatives, leading to advancements in synthesis, medicine, and materials science.
Q & A
Q. Basic: What are the key considerations for synthesizing {6-Methoxyspiro[3.3]heptan-2-yl}methanol?
The synthesis typically involves constructing the spiro[3.3]heptane core followed by introducing functional groups. A common strategy uses cyclobutane derivatives (e.g., 1,1-bis(bromomethyl)-3,3-difluorocyclobutane) as intermediates to assemble the spiro scaffold via [2+2] cycloaddition or ring-opening reactions . Methoxy and hydroxymethyl groups are introduced via nucleophilic substitution or oxidation-reduction sequences. For example, methoxylation may employ alkyl halides or Mitsunobu reactions, while hydroxymethylation could involve Grignard reagents or formaldehyde derivatives. Key challenges include regioselectivity and minimizing side reactions due to steric hindrance from the spiro structure .
Q. Advanced: How can stereochemical control be achieved during synthesis?
Stereoselective synthesis requires chiral catalysts or auxiliaries. For instance, asymmetric catalysis using transition metals (e.g., palladium) or organocatalysts can direct the formation of specific enantiomers during spiro ring closure. Reductive amination (for amino derivatives) or kinetic resolution during functionalization steps may also enhance enantiomeric excess. X-ray crystallography and chiral HPLC are critical for verifying stereochemical outcomes .
Physicochemical Properties
Q. Basic: What are the solubility and stability profiles of this compound?
Polar solvents like methanol, DMSO, or aqueous buffers are recommended due to the compound’s hydroxyl and methoxy groups. Stability studies under varying pH (2–12) and temperature (4°C to 40°C) are essential; accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. LC-MS or NMR monitoring identifies decomposition products such as oxidized aldehydes or ring-opened byproducts .
Q. Advanced: What analytical methods resolve structural ambiguities in spiro compounds?
- X-ray crystallography : Determines absolute configuration and bond angles, critical for distinguishing regioisomers.
- Dynamic NMR : Detects conformational flexibility in the spiro core (e.g., chair vs. boat configurations).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
Biological Activity Evaluation
Q. Basic: How is the compound screened for biological activity?
Primary screens include:
- Enzyme inhibition assays : Test interactions with kinases, proteases, or cytochrome P450 isoforms.
- Cellular viability assays (e.g., MTT): Assess cytotoxicity in cancer/normal cell lines.
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) quantify activity .
Q. Advanced: What mechanisms underlie its potential bioactivity?
The spiro scaffold’s rigidity may enhance binding to hydrophobic pockets in proteins. Molecular docking studies suggest interactions with ATP-binding sites (e.g., kinases) or allosteric modulators (e.g., GPCRs). Methoxy and hydroxymethyl groups contribute to hydrogen bonding and solubility, impacting pharmacokinetics .
Data Interpretation and Contradictions
Q. Advanced: How should researchers address conflicting bioactivity data across studies?
- Assay validation : Confirm reproducibility using orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Metabolic stability : Check if divergent results arise from differential metabolism (e.g., CYP450-mediated oxidation).
- Structural analogs : Compare data with derivatives (e.g., 6,6-difluoro or amino-substituted spiro compounds) to isolate functional group effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
